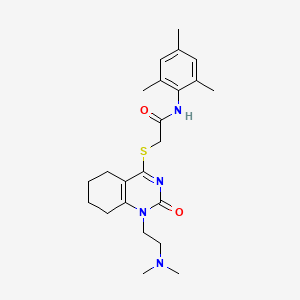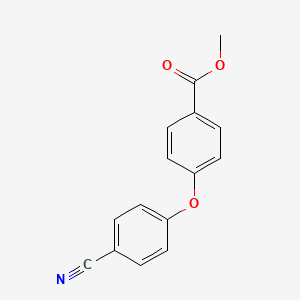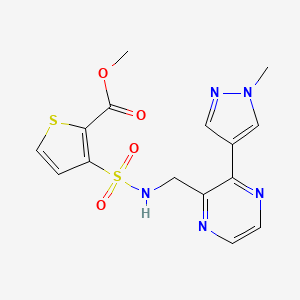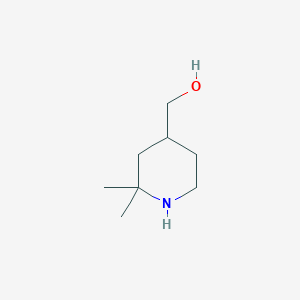
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in 1989 by Jacobson et al. CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Packing
- The study of similar compounds revealed insights into their potent inhibition of specific enzymes and their molecular structures, which display similar hydrogen-bonding networks and crystal packing. This understanding is crucial for designing drugs with improved efficacy and stability (Ghosh et al., 2000).
Synthetic Methodologies
- Research on related compounds involves the synthesis of novel derivatives through various chemical reactions, demonstrating the synthetic utility of these compounds in creating diverse molecular architectures with potential for further functionalization (Hassan et al., 2014).
Biological Activity
- The exploration of analogs and derivatives provides insights into their cytotoxic activities against specific cancer cell lines, highlighting the potential of these compounds in the development of new therapeutic agents (Hassan et al., 2014).
Material Science and Corrosion Inhibition
- Studies on acrylamide derivatives, including those structurally related to the compound , have explored their application as corrosion inhibitors, showcasing their effectiveness in protecting metals in various environments (Abu-Rayyan et al., 2022).
Antimicrobial Activity
- The synthesis and evaluation of novel acyclic and heterocyclic dyes based on conjugate enaminones or enaminonitrile moieties, derived from structurally similar compounds, indicate significant antimicrobial activity against a range of organisms, demonstrating their potential use in dyeing or textile finishing with added antimicrobial properties (Shams et al., 2011).
Propiedades
IUPAC Name |
(E)-N-(1-cyanocyclopentyl)-4-(2-methoxyphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-14(11-15-7-3-4-8-16(15)22-2)12-17(21)20-18(13-19)9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,20,21)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQMHORMJAFIOO-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCCC1)C#N)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCCC1)C#N)/CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

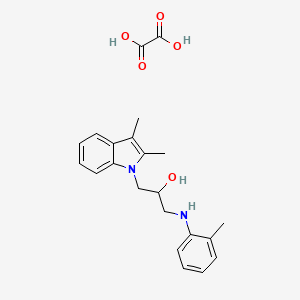
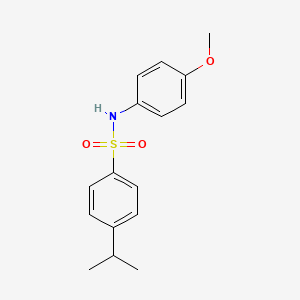

![o-Tolyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2549711.png)
![N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2549712.png)
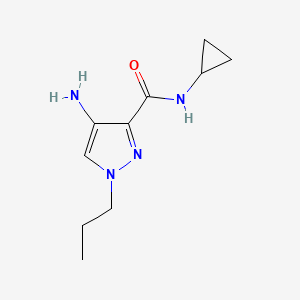
![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)
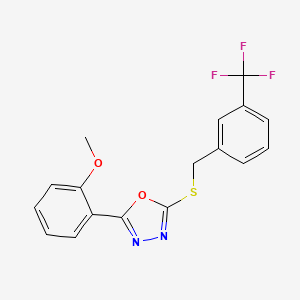
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)
